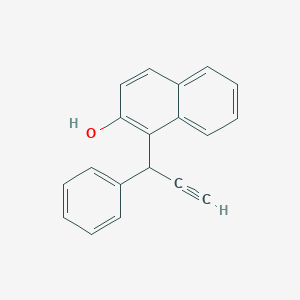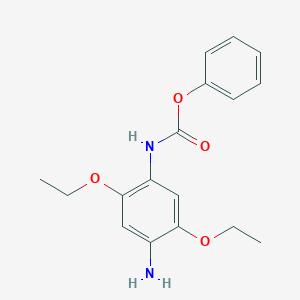
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a phenyl group attached to a carbamate moiety, with additional functional groups including amino and diethoxy substituents on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-amino-2,5-diethoxyphenol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be compared with other carbamate derivatives such as:
Phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate: Similar structure but different functional groups.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains a benzamide moiety instead of a carbamate.
4-(Ethoxycarbonyl)phenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Features additional substituents on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
特性
CAS番号 |
917868-11-2 |
|---|---|
分子式 |
C17H20N2O4 |
分子量 |
316.35 g/mol |
IUPAC名 |
phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
InChIキー |
GBUWRVKAQFUGOV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


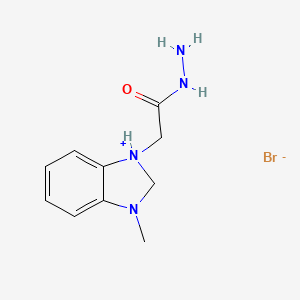
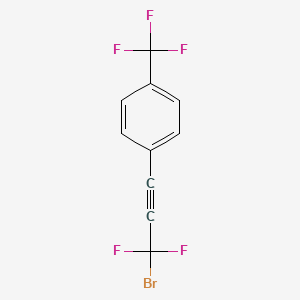
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
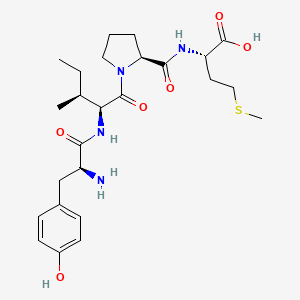
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)
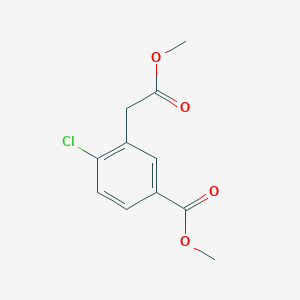
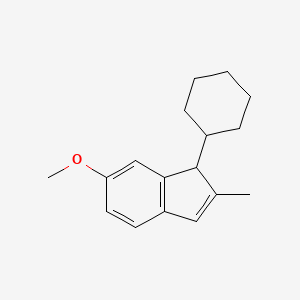
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
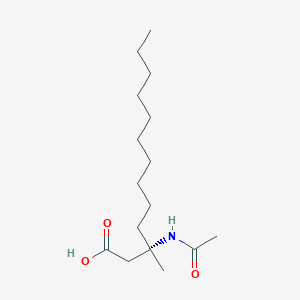
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
